B1578227 Antimicrobial peptide MBP-1

Antimicrobial peptide MBP-1

Cat. No.: B1578227
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial peptide MBP-1 (MBP-1) is a foundational plant defense peptide first isolated from maize ( Zea mays ) kernels . It is a member of the α-hairpinin family of antimicrobial peptides (AMPs), characterized by a stable helix-loop-helix structure stabilized by four cysteine residues forming two disulfide bonds . With a length of 33 amino acid residues and a basic nature, MBP-1 demonstrates broad-spectrum activity against agriculturally significant plant pathogens . Its efficacy includes the inhibition of spore germination and hyphal elongation in fungal pathogens such as Fusarium moniliforme and F. graminearum , and it is also active against bacteria including Escherichia coli and Clavibacter michiganense . As a component of the innate immune system, MBP-1 represents a valuable tool for researching the mechanisms of plant-pathogen interactions and the role of cationic peptides in host defense . Its mode of action is of particular interest for the development of novel antifungal agents; studies on related α-hairpinins suggest that their fungistatic activity may involve binding to cell wall components and induction of apoptotic-like programmed cell death, rather than direct membrane lysis . Researchers utilize MBP-1 to explore alternative strategies for combating antibiotic-resistant bacteria and fungal infections, given its distinct mechanism compared to conventional antibiotics which often target specific proteins or metabolic pathways . This peptide is essential for studies in plant biotechnology, innate immunity, and the development of new antimicrobial formulations. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or animal use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RSGRGECRRQCLRRHEGQPWETQECMRRCRRRG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

MBP-1 exhibits significant antimicrobial activity against various microorganisms:

  • Fungi : It inhibits spore germination and hyphal elongation in several plant pathogenic fungi, including Fusarium moniliforme and Fusarium graminearum.
  • Bacteria : It demonstrates antibacterial activity against Clavibacter michiganense, a bacterial pathogen affecting maize.

The effectiveness of MBP-1 has been validated through various assays, including disk diffusion tests and minimum inhibitory concentration (MIC) determinations, which confirm its potential as an antimicrobial agent.

Applications in Agriculture

Crop Protection : The primary application of MBP-1 lies in its use as a biopesticide. Its ability to inhibit fungal pathogens can be harnessed to protect crops from diseases caused by these microorganisms. This is particularly relevant in maize cultivation, where fungal infections can lead to significant yield losses.

Pathogen Effect of MBP-1
Fusarium moniliformeInhibition of spore germination
Fusarium graminearumInhibition of hyphal elongation
Clavibacter michiganenseAntibacterial activity

Biomedical Applications

The potential biomedical applications of MBP-1 are also noteworthy. AMPs like MBP-1 are being explored for their ability to combat antibiotic-resistant bacteria, which poses a significant threat to public health.

Case Studies

Challenges and Future Directions

Despite the promising applications of MBP-1, several challenges remain:

  • Stability : The stability of peptides in formulations is crucial for their effectiveness. Research is ongoing to enhance the stability and bioavailability of MBP-1.
  • Regulatory Approval : For agricultural and biomedical applications, obtaining regulatory approval can be a lengthy process that requires extensive safety and efficacy data.

Comparison with Similar Compounds

Tables

Table 1. MIC/MBC Values for MBP-1 and AgNPs Against S. aureus

Treatment MIC MBC
MBP-1 alone 0.6 mg/mL 0.7 mg/mL
AgNPs alone 6.25 mg/L 12.5 mg/L
MBP-1 + AgNPs (combination) 0.5 mg/L + 3.125 mg/mL 0.6 mg/L + 6.25 mg/mL

Table 2. Structural and Functional Comparison of α-Hairpinins

Feature MBP-1 EcAMP1 Tk-AMP-X2
Primary Target DNA Fungal conidia K⁺ channels
Key Residue Trp20 Hydrophilic loop β-hairpin motif
Membrane Disruption No No No

Preparation Methods

Natural Isolation and Purification from Plant Sources

The initial discovery and preparation of MBP-1 involved extraction from maize (inbred B73) kernels. The key steps in this method include:

  • Extraction: Acid-soluble proteins are extracted from maize kernels using acidic buffers to solubilize small peptides.
  • Purification: The peptide MBP-1 is purified to homogeneity through chromatographic techniques, notably reverse phase chromatography.
  • Characterization: The purified peptide has a molecular weight of approximately 4127 Da, confirmed by plasma desorption mass spectroscopy. Its primary sequence of 33 amino acids was determined by Edman degradation.
  • Structural Features: Circular dichroism spectroscopy showed MBP-1 to be predominantly alpha-helical with no free cysteine residues, distinguishing it from cysteine-rich thionins found in other cereals.
  • Antimicrobial Activity: The naturally purified MBP-1 inhibits spore germination and hyphal elongation of several fungal pathogens and bacterial species, including maize pathogens Fusarium species and Clavibacter michiganense.

Summary Table 1: Natural Extraction and Purification of MBP-1

Step Description Key Details
Source Maize (inbred B73) kernels Acid-soluble protein fraction
Extraction method Acidic buffer extraction Solubilization of small peptides
Purification method Reverse phase chromatography Achieves homogeneity
Molecular weight ~4127 Da Determined by plasma desorption MS
Sequence determination Edman degradation 33 amino acid residues
Structural analysis Circular dichroism Predominantly alpha-helical, no free cysteines
Antimicrobial spectrum Plant pathogenic fungi and bacteria Fusarium spp., Clavibacter michiganense

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Due to the relatively short length of MBP-1 (33 residues), chemical synthesis using solid-phase peptide synthesis (SPPS) is a widely used method:

  • SPPS Overview: MBP-1 is synthesized by sequentially adding protected amino acid residues to a resin-bound peptide chain. After chain assembly, the peptide is cleaved from the resin and purified.
  • Challenges: Incorporation of certain amino acids (e.g., arginine, tryptophan) can be challenging and may require specialized protecting groups and coupling reagents to ensure high yield and purity.
  • Purification: The synthetic peptide is purified by high-performance liquid chromatography (HPLC), often reverse phase HPLC.
  • Structural and Functional Equivalence: Synthetic MBP-1, after air oxidation and purification, exhibits antifungal activity comparable to the natural peptide.

Summary Table 2: Solid-Phase Peptide Synthesis of MBP-1

Step Description Key Details
Synthesis method Solid-phase peptide synthesis (SPPS) Stepwise addition of amino acids on resin
Amino acid challenges Arginine, tryptophan incorporation Requires specialized protecting groups
Cleavage Acidic cleavage from resin Releases full-length peptide
Purification Reverse phase HPLC Achieves high purity
Activity Comparable to natural MBP-1 Verified by antimicrobial assays

Recombinant Production Using Biological Methods

Recombinant expression systems offer an alternative for MBP-1 preparation, especially for larger scale production:

  • Expression Systems: MBP-1 or similar AMPs can be produced by cloning the peptide gene into bacterial or plant expression vectors.
  • Fusion Proteins: To enhance yield and reduce toxicity to host cells, MBP-1 may be expressed as a fusion protein with thioredoxin or other carrier proteins.
  • Purification: After expression, fusion proteins are cleaved enzymatically or chemically to release MBP-1, followed by chromatographic purification.
  • Limitations: Recombinant production can suffer from low yields, difficulties in proper folding (especially disulfide bond formation), and challenges in removing host cell contaminants.

Enzymatic Hydrolysis of Precursor Proteins

Another approach involves enzymatic hydrolysis of larger precursor proteins to release antimicrobial peptides including MBP-1-like sequences:

  • Proteolytic Enzymes: Specific proteases hydrolyze parent proteins to generate peptide fragments with antimicrobial activity.
  • Hydrolysate Purification: The resulting peptide mixtures are purified by chromatographic methods to isolate MBP-1.
  • Advantages: This method can produce peptides with natural modifications and folding.
  • Drawbacks: Hydrolysates are complex mixtures requiring extensive purification, and yields of MBP-1 may be low.

Advanced Purification and Characterization Techniques

Across all preparation methods, purification and characterization are critical:

  • Chromatography: Reverse phase HPLC and ion-exchange chromatography (e.g., DEAE-cellulose) are commonly used.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Circular Dichroism Spectroscopy: Assesses secondary structure (e.g., alpha-helicity).
  • Antimicrobial Assays: Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against target pathogens.
  • Synergistic Studies: MBP-1 has been studied in combination with silver nanoparticles, showing enhanced antimicrobial effects and wound healing properties in vivo.

Q & A

Q. What experimental methods are recommended for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of MBP-1 against bacterial pathogens?

The broth microdilution and macrodilution methods are standard for MIC/MBC determination. For MBP-1, studies have used 48-well microtiter plates with serial dilutions of the peptide in Mueller-Hinton broth, followed by inoculation with bacterial suspensions (e.g., Staphylococcus aureus or Pseudomonas aeruginosa at ~5 × 10⁵ CFU/mL). MIC is defined as the lowest concentration showing no visible growth, while MBC requires subculturing on agar to confirm bactericidal effects . CLSI guidelines (M07-A9) should be followed for reproducibility .

Q. How does the structural architecture of MBP-1 influence its antimicrobial activity?

MBP-1 adopts a helix-turn-helix motif stabilized by cysteine residues, with a cationic surface driven by arginine residues. Molecular dynamics simulations (using templates like EcAMP-1, PDB ID: 2L2R) reveal that substitutions (e.g., cysteine-to-alanine) alter electrostatic potential and disrupt membrane interaction, reducing activity. Structural integrity is critical for membrane disruption, as shown by reduced efficacy in variants lacking disulfide bonds .

Q. What databases are available for retrieving sequence, structural, and functional data on MBP-1 and related antimicrobial peptides (AMPs)?

The Antimicrobial Peptide Database (APD) and dbAMP 2.0 are primary resources. The APD allows sequence searches (full/partial), structural classification, and activity data. dbAMP 2.0 integrates genomic/proteomic data for AMP discovery. These tools support homology modeling, motif identification, and cross-species comparisons .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between MBP-1 and nanoparticles (e.g., silver nanoparticles)?

Synergy studies require combinatorial MIC/MBC assays with checkerboard dilution protocols. For example, MBP-1 (0.0125–0.7 mg/mL) and silver nanoparticles (0.78–400 ppm) are tested in 48-well plates. Fractional inhibitory concentration indices (FICIs) <0.5 indicate synergy. In vivo validation involves murine wound infection models, where bacterial load reduction (e.g., 3-log CFU decrease) and histopathological healing are quantified .

Q. What molecular strategies can enhance MBP-1’s stability and bioavailability in physiological environments?

Structural stabilization via cysteine residue retention (e.g., avoiding alanine substitutions) preserves the helix-turn-helix motif. PEGylation or encapsulation in lipid nanoparticles improves serum stability. Computational tools (e.g., APD’s design module) can predict protease-resistant sequences or guide cationic charge optimization for membrane targeting .

Q. How does MBP-1’s dual role in antimicrobial activity and cancer suppression (e.g., prostate/breast tumors) inform its therapeutic potential?

MBP-1’s COOH-terminal repressor domain induces apoptosis in prostate cancer cells via PARP cleavage (caspase-independent). In breast cancer, nuclear MBP-1 expression correlates with tumor aggressiveness, suggesting diagnostic utility. Mechanistic studies require xenograft models and immunohistochemical validation (e.g., anti-α-enolase antibodies to distinguish MBP-1 isoforms) .

Q. What techniques elucidate MBP-1’s toxicological mechanisms in eosinophil-mediated pathologies (e.g., asthma)?

X-ray free-electron laser (XFEL) crystallography reveals intracellular storage as non-toxic nanocrystals. Upon extracellular release, MBP-1 forms cytotoxic amyloid-like aggregates. Inhibiting aggregation (via peptide blockers targeting high-propensity regions) reduces tissue damage in murine models. Atomic-resolution structures of aggregation-prone motifs guide inhibitor design .

Methodological Challenges

Q. How should researchers address discrepancies in reported MIC values for MBP-1 across studies?

Variability arises from differences in bacterial strains, growth media (cation-adjusted vs. standard Mueller-Hinton), and peptide purity. Standardization steps:

  • Use CLSI-recommended media and inoculum sizes.
  • Validate peptide purity via HPLC (>95%) or mass spectrometry.
  • Include control peptides (e.g., polymyxin B) for assay calibration .

Q. What computational tools are available for predicting MBP-1’s interaction with microbial membranes?

Molecular docking (AutoDock Vina) and membrane bilayer simulations (GROMACS) model peptide-lipid interactions. Tools like PPM Server predict membrane-binding orientations based on hydrophobic moments. Experimental validation via circular dichroism (for secondary structure) and dye-leakage assays (for membrane disruption) is critical .

Data Repositories and Collaborative Research

Q. Where can researchers deposit structural or functional data on MBP-1 to enhance reproducibility?

  • Protein Data Bank (PDB): For crystallographic/NMR structures.
  • APD/DRAMP 3.0: For activity data against specific pathogens.
  • PRIDE/ProteomeXchange: For proteomic profiles of MBP-1-treated cells .

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